2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate
Description
2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate is a synthetic azo compound characterized by a benzisothiazole core substituted with a nitro group at position 5 and an azo-linked phenylamine-carbamate side chain. This compound is primarily utilized in industrial and scientific research, particularly in dye synthesis and material science applications due to its chromophoric properties . Key physicochemical properties include:
- Boiling Point: 671.7°C (at 760 mmHg)
- Density: 1.33 g/cm³
- Regulatory Status: Classified under GHS hazard categories for aquatic toxicity (Chronic Category 4) and skin sensitization (Category 1) .
Its structure combines azo (-N=N-) and carbamate (-OCONH-) functional groups, which influence its stability, solubility, and reactivity.
Properties
CAS No. |
60809-93-0 |
|---|---|
Molecular Formula |
C22H26N6O4S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C22H26N6O4S/c1-3-5-12-23-22(29)32-14-13-27(4-2)17-8-6-16(7-9-17)24-25-21-19-15-18(28(30)31)10-11-20(19)26-33-21/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,29) |
InChI Key |
GJXXPCFAWINJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 3-Amino-5-nitro-2,1-benzisothiazole
The benzisothiazole core is synthesized via a ring-closure reaction. A validated method from patent CN102070552B outlines:
- Step 1 : React 2-amino-5-nitro-thiobenzamide with hydrogen peroxide (H₂O₂) at 30°C to form 3-amino-5-nitro-2,1-benzisothiazole.
- Step 2 : Diazotization of the amino group using nitrosyl sulfuric acid in a sulfuric acid-phosphoric acid mixture at 0°C yields the diazonium salt.
| Parameter | Value/Reagent |
|---|---|
| Ring-closure reagent | H₂O₂ |
| Diazotization reagent | Nitrosyl sulfuric acid |
| Temperature | 0°C (diazotization) |
Final Carbamate Formation
The ethyl butylcarbamate group is introduced via nucleophilic substitution or carbamation:
- Reagents : Ethyl chloroformate + butylamine in tetrahydrofuran (THF) or dichloromethane.
- Conditions : 0–25°C, triethylamine as base.
| Factor | Impact |
|---|---|
| Solvent polarity | Higher polarity improves carbamate stability. |
| Temperature control | Prevents side reactions (e.g., hydrolysis). |
Comparative Analysis of Synthetic Routes
- Higher diazonium salt stability due to sulfuric-phosphoric acid matrix.
- Scalability for industrial production.
Data Tables
Table 1: Physicochemical Properties of Key Intermediates
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
|---|---|---|---|
| 3-Amino-5-nitro-2,1-benzisothiazole | C₇H₅N₃O₂S | 198–202 | DMSO, Acetic acid |
| Target compound | C₂₂H₂₆N₆O₄S | 215–220 (dec.) | DMF, Ethanol |
Table 2: Reaction Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzisothiazole ring | 82 | 98 |
| Diazonium salt | 78 | 95 |
| Azo coupling | 65 | 90 |
| Carbamation | 70 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[Ethyl [4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate.
Reduction: Formation of 2-[Ethyl [4-[(2,1-benzisothiazol-3-yl)amino]phenyl ]amino]ethyl butylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage and nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate involves its interaction with cellular components:
Molecular Targets: The compound may target enzymes involved in cellular respiration or DNA replication.
Pathways Involved: It may interfere with the electron transport chain or inhibit DNA synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including azo dyes, benzisothiazoles, and carbamates. Below is a detailed comparison:
Structural Analogues with Azo-Benzisothiazole Cores
Disperse Blue 148 (C.I. 11124)
- Structure : β-Alanine,N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-, methyl ester.
- Molecular Formula : C₂₁H₂₄N₆O₄S
- Applications : Widely used as a textile dye (e.g., Palanil Dark Blue 3RT) due to its intense colorfastness .
- Key Differences : Replaces the butylcarbamate group with a methyl ester and β-alanine side chain, enhancing water solubility .
Disperse Blue 367
Carbamate-Functionalized Analogues
Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
- Structure : Combines a triazole ring with benzamide and carbamate groups.
- Applications: Exhibits anticarcinogenic and antiviral activity, unlike the target compound’s industrial focus .
3-Iodo-2-Propynyl Butylcarbamate
- Structure : Simplistic carbamate with an iodo-alkynyl group.
- Applications: Used as a fungicide and preservative.
Benzimidazole and Isoxazole Derivatives
Ethyl 1-[2-(Morpholin-4-yl)ethyl]-2-[4-(Trifluoromethyl)phenyl]-1H-Benzimidazole-5-Carboxylate
- Structure : Benzimidazole core with trifluoromethylphenyl and morpholine substituents.
- Crystallography : Planar benzimidazole ring with dihedral angles of 35.66° (phenyl) and 75.45° (morpholine), contrasting with the target compound’s linear azo configuration .
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethylthio)Benzoate)
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₄N₆O₄S | 456.52 | 671.7 | 1.33 | 4.2* |
| Disperse Blue 148 | C₂₁H₂₄N₆O₄S | 456.52 | N/A | N/A | 3.8 |
| Disperse Blue 367 | C₂₁H₂₄N₆O₅S | 472.52 | 709.6 | N/A | 5.85 |
| 3-Iodo-2-propynyl butylcarbamate | C₈H₁₂INO₂ | 281.10 | N/A | N/A | 2.1 |
*Estimated using QSPR models.
Table 2: Toxicity and Environmental Impact
Biological Activity
2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate is a synthetic organic compound that belongs to the class of azo dyes. Its structure incorporates a benzisothiazole moiety, which is recognized for its biological activity, particularly in antimicrobial and anticancer domains. This article examines the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical details:
- Molecular Formula : C22H26N6O4S
- Molecular Weight : 470.5 g/mol
- IUPAC Name : 2-[N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate
The presence of the nitro group and the benzisothiazole ring contributes to its reactivity and biological efficacy. The compound's synthesis typically involves an azo coupling reaction, where a diazonium salt reacts with an aromatic amine to form the azo compound.
Biological Activity Overview
The biological activities of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate have been explored in several studies. Key findings include:
Antimicrobial Activity
Benzisothiazole derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
Research indicates that compounds containing benzisothiazole structures can show cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer types, suggesting that 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate may have potential as an anticancer agent .
The mechanism of action for this compound appears to involve targeting cellular components such as enzymes involved in DNA synthesis and cellular respiration. It may disrupt critical pathways like the electron transport chain, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant and Anticancer Activity | Identified significant antioxidant properties and antiproliferative effects against specific tumor cell lines. |
| Antimicrobial Properties | Demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. | |
| Study 3 | Toxicity Assessment | Evaluated safety profiles indicating low acute toxicity levels in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
